molecular formula C15H21N3O2S B3006061 3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate CAS No. 852691-36-2

3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate

Cat. No.: B3006061
CAS No.: 852691-36-2
M. Wt: 307.41
InChI Key: DYPGYYGUKRIRJQ-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate is a complex heterocyclic compound that features a unique fusion of benzothiazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction involving an azide and an alkyne.

    Functionalization: The tert-butyl and methyl groups are introduced through alkylation reactions, often using tert-butyl chloride and methyl iodide in the presence of a strong base.

    Acetylation: The final step involves acetylation of the compound to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The presence of the tert-butyl and methyl groups allows for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, 3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between heterocyclic compounds and biological macromolecules. Its structural features make it a valuable probe for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor to new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole: Lacks the tert-butyl and methyl groups, which can significantly alter its chemical properties and biological activity.

    2,3-Dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole: Similar core structure but without the acetate group, affecting its solubility and reactivity.

    Tert-butyl acetate: While structurally simpler, it shares the tert-butyl group, which can influence its reactivity in similar ways.

Uniqueness

The uniqueness of 3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate lies in its combination of functional groups and heterocyclic rings, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

acetic acid;1-tert-butyl-1-methyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.C2H4O2/c1-12(2,3)13(4)15-14-11-16(13)9-7-5-6-8-10(9)17-11;1-2(3)4/h5-8,15H,1-4H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPGYYGUKRIRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC1(NN=C2N1C3=CC=CC=C3S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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